4'-Piperidinomethyl-3,4,5-trifluorobenzophenone
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Description
4’-Piperidinomethyl-3,4,5-trifluorobenzophenone is a chemical compound with the molecular formula C19H18F3NO. It has a molecular weight of 333.35 . The IUPAC name for this compound is 4-(1-piperidinylmethyl)phenylmethanone .
Molecular Structure Analysis
The InChI code for 4’-Piperidinomethyl-3,4,5-trifluorobenzophenone is 1S/C19H18F3NO/c20-16-10-15(11-17(21)18(16)22)19(24)14-6-4-13(5-7-14)12-23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9,12H2 .Scientific Research Applications
Ionic Liquids Properties and Reactions
A study by D’Anna et al. (2009) investigated ionic liquids with different cations and anions, including piperidinium. They explored their properties and the influence on reactions like the Kemp elimination reaction, highlighting the unique features of these ionic liquids in solvent media (D’Anna et al., 2009).
Molecular Docking Studies and Anticancer Properties
Karayel (2021) conducted a detailed study on benzimidazole derivatives, including piperidine-based compounds, for their anti-cancer properties. The research utilized molecular docking and density functional theory to analyze the compounds' stability and interaction with cancer targets (Karayel, 2021).
Structural Analysis of Trifluoromethyl-substituted Compounds
Li et al. (2005) analyzed the structures of various trifluoromethyl-substituted compounds, including those with piperidine elements. This research offers insights into the molecular arrangements and interactions of such compounds (Li et al., 2005).
Synthesis and Characterization in Polymer Science
Desai et al. (2004) synthesized and characterized compounds including piperidine for use in polypropylene copolymers. The study assessed their performance and influence on the thermal stability of these materials (Desai et al., 2004).
properties
IUPAC Name |
[4-(piperidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO/c20-16-10-15(11-17(21)18(16)22)19(24)14-6-4-13(5-7-14)12-23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDMSNZMGOZATQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C(=C3)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642718 |
Source
|
Record name | {4-[(Piperidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Piperidinomethyl-3,4,5-trifluorobenzophenone | |
CAS RN |
898775-69-4 |
Source
|
Record name | Methanone, [4-(1-piperidinylmethyl)phenyl](3,4,5-trifluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898775-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(Piperidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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